

Quinocetone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Quinocetone*

Cat. No.: *B1201259*

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CAS Number: 81810-66-4

This technical guide provides an in-depth overview of the chemical properties, pharmacological activities, and associated experimental methodologies for **Quinocetone**. The information is intended for researchers, scientists, and drug development professionals investigating the biological effects of this quinoxaline derivative.

Chemical and Physical Properties

Quinocetone is a yellow crystalline solid.^{[1][2]} Its fundamental chemical and physical properties are summarized in the table below for easy reference.

Property	Value	Source
CAS Number	81810-66-4	[1][3][4]
Molecular Formula	C ₁₈ H ₁₄ N ₂ O ₃	[1][3][4]
Molecular Weight	306.32 g/mol	[3][4]
Appearance	Yellow Powder	[1][2]
Melting Point	183-188 °C	[4]
Boiling Point	576.9±60.0 °C (Predicted)	[4]
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol (with heating). Insoluble in water.	[2][4]
Storage Temperature	2-8°C	[4]

Mechanism of Action and Biological Effects

Quinocetone was initially developed as a veterinary feed additive to promote growth in livestock.[2][5] However, subsequent research has revealed a complex toxicological profile, making it a subject of interest for its effects on various cellular pathways. **Quinocetone** is known to exhibit antibacterial activity and has been shown to induce tissue-specific toxicity, particularly in the liver and lymphocytes.[5] Its biological effects are mediated through the modulation of several key signaling pathways.

Induction of Autophagy via the ATF6/DAPK1 Pathway

Quinocetone induces endoplasmic reticulum (ER) stress, leading to the activation of the Activating Transcription Factor 6 (ATF6) pathway. This, in turn, upregulates the expression of Death-Associated Protein Kinase 1 (DAPK1). The activation of this pathway is crucial for the initiation of autophagy in response to **Quinocetone** exposure.[5]

Activation of Apoptosis and Inflammation through the NF-κB and iNOS Pathway

Quinocetone has been shown to activate the Nuclear Factor-kappa B (NF-κB) and Inducible Nitric Oxide Synthase (iNOS) pathways. This activation contributes to cellular apoptosis, hepatocyte vacuolar degeneration, and fibrosis.[5]

Induction of Oxidative Stress via Inhibition of the Nrf2/HO-1 Pathway

Quinocetone can inhibit the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway. This inhibition leads to an increase in the generation of reactive oxygen species (ROS), resulting in oxidative stress and subsequent DNA damage.[5]

Experimental Protocols

This section details the methodologies for key experiments frequently cited in **Quinocetone** research.

Cell Culture

- **Cell Line:** HepG2 (human hepatoma cell line) is commonly used.
- **Culture Medium:** Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.
- **Culture Conditions:** Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is changed every 2-3 days.
- **Subculture:** When cells reach 80-90% confluency, they are passaged. The cell monolayer is washed with phosphate-buffered saline (PBS), and then incubated with a 0.05% Trypsin-EDTA solution for 5-7 minutes at 37°C to detach the cells. The trypsin is neutralized with a 4x volume of complete growth medium. Cells are typically split at a ratio of 1:4 to 1:8.

Western Blot Analysis

- **Protein Extraction:** Cells are lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail. The protein concentration is determined using a BCA (Bicinchoninic acid) assay.

- **Gel Electrophoresis:** Equal amounts of protein (typically 20-40 µg) are separated on a 10-12% SDS-PAGE (Sodium dodecyl sulfate-polyacrylamide gel electrophoresis) gel.
- **Protein Transfer:** Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- **Blocking:** The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST).
- **Primary Antibody Incubation:** The membrane is incubated with primary antibodies overnight at 4°C with gentle agitation. Examples of primary antibodies used in **Quinocetone** research include those targeting ATF6, DAPK1, Nrf2, HO-1, NF-κB, iNOS, and β-actin (as a loading control).
- **Secondary Antibody Incubation:** The membrane is washed with TBST and then incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time Polymerase Chain Reaction (RT-PCR)

- **RNA Extraction:** Total RNA is extracted from cells using a commercial RNA isolation kit according to the manufacturer's instructions.
- **Reverse Transcription:** First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
- **Quantitative PCR:** Real-time PCR is performed using a qPCR system with a SYBR Green master mix and gene-specific primers. The relative expression of target genes (e.g., BiP, HerpUD, sec24D, DAPK1) is normalized to a housekeeping gene such as GAPDH or β-actin. The 2-ΔΔCt method is commonly used for data analysis.

Comet Assay (Single Cell Gel Electrophoresis)

- **Cell Preparation:** A single-cell suspension is prepared from the treated and control cells.

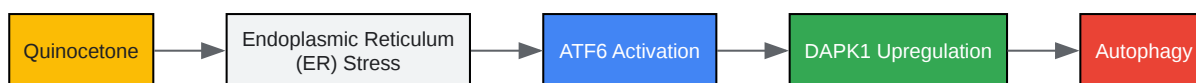
- Slide Preparation: Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
- Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.
- Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. Electrophoresis is then carried out at a low voltage.
- Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye such as ethidium bromide or SYBR Green.
- Visualization and Analysis: The "comets" are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.^[3]

Cytokinesis-Block Micronucleus (CBMN) Test

- Cell Treatment: HepG2 cells are exposed to various concentrations of **Quinocetone**.
- Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells.
- Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and then dropped onto microscope slides. The slides are air-dried and stained with Giemsa or another suitable DNA stain.
- Scoring: The frequency of micronuclei is scored in binucleated cells under a light microscope. An increase in the number of micronucleated cells indicates chromosomal damage.^[3]

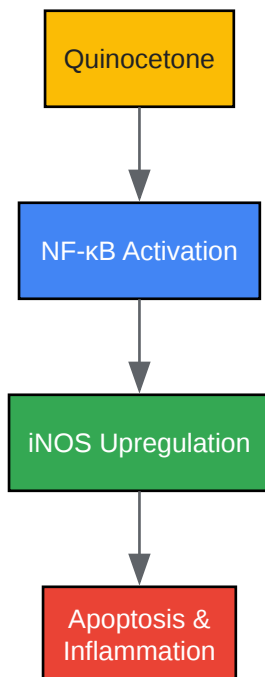
Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by **Quinocetone** and a general workflow for a genotoxicity assessment.



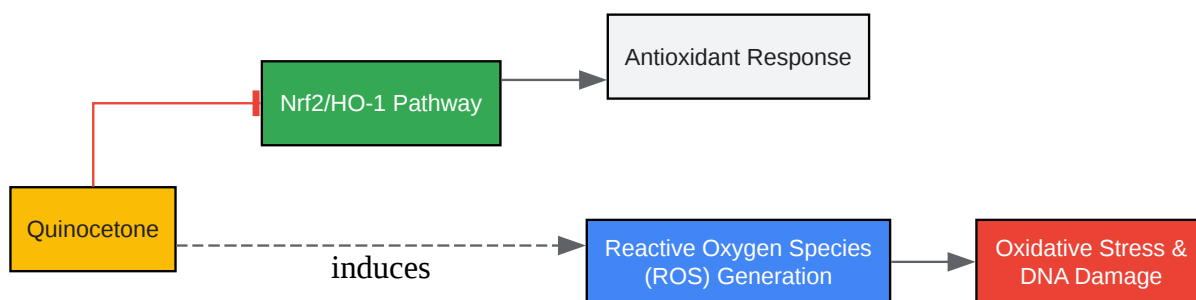
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Quinocetone-induced autophagy via the ATF6/DAPK1 pathway.



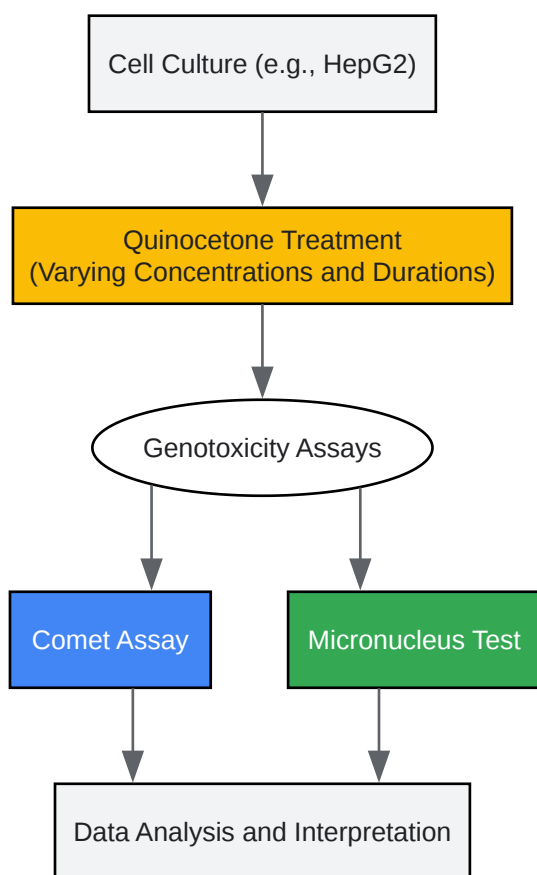
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Quinocetone's role in apoptosis and inflammation.



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Inhibition of Nrf2/HO-1 pathway by **Quinocetone**.



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A general workflow for assessing **Quinocetone's** genotoxicity.

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- To cite this document: BenchChem. [Quinocetone: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201259#quinocetone-cas-number-and-chemical-properties]

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